molecular formula C20H25NO2 B250026 2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide

2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide

Katalognummer B250026
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: SHRCMSICQOLNPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase), which is involved in the signaling pathways that regulate the growth and survival of cancer cells.

Wirkmechanismus

BTK is a key regulator of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells in normal and malignant tissues. 2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide selectively inhibits BTK by binding to its active site, thereby blocking downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It also modulates the immune response by reducing the activity of regulatory T-cells and enhancing the function of effector T-cells, which can help to eliminate cancer cells. In addition, 2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide has several advantages for lab experiments, including its high selectivity for BTK, its ability to penetrate cell membranes, and its low toxicity. However, it also has some limitations, such as its relatively short half-life and the need for frequent dosing in animal models.

Zukünftige Richtungen

There are several future directions for the development of 2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide and other BTK inhibitors. These include the identification of biomarkers that can predict response to therapy, the development of combination therapies with other cancer drugs, and the evaluation of 2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide in other disease indications, such as autoimmune disorders. Further research is also needed to optimize the dosing and administration of 2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide in order to maximize its therapeutic potential.

Synthesemethoden

The synthesis of 2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide involves several steps, including the reaction of 2-(3-methylphenoxy)butanoic acid with 2,4,6-trimethylphenylamine to form the corresponding amide. This is followed by a series of chemical reactions to introduce the necessary functional groups and stereochemistry. The final product is obtained through a purification process that involves crystallization and chromatography.

Wissenschaftliche Forschungsanwendungen

2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide has been extensively studied in preclinical models of cancer, including both solid tumors and hematological malignancies. It has shown promising results in inhibiting the growth and survival of cancer cells, as well as enhancing the efficacy of other cancer therapies. Several clinical trials are currently underway to evaluate the safety and efficacy of 2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide in patients with various types of cancer.

Eigenschaften

Molekularformel

C20H25NO2

Molekulargewicht

311.4 g/mol

IUPAC-Name

2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide

InChI

InChI=1S/C20H25NO2/c1-6-18(23-17-9-7-8-13(2)12-17)20(22)21-19-15(4)10-14(3)11-16(19)5/h7-12,18H,6H2,1-5H3,(H,21,22)

InChI-Schlüssel

SHRCMSICQOLNPQ-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=C(C=C(C=C1C)C)C)OC2=CC=CC(=C2)C

Kanonische SMILES

CCC(C(=O)NC1=C(C=C(C=C1C)C)C)OC2=CC=CC(=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.